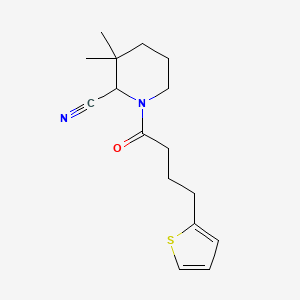![molecular formula C22H25N3O B2588863 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide CAS No. 478077-15-5](/img/structure/B2588863.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential in improving monoclonal antibody production in Chinese hamster ovary cell cultures .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various tactical approaches .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of a similar compound on monoclonal antibody production .
Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis and X-ray study of purine and pyrimidine derivatives, highlighting the structural peculiarities of cyclopropane rings and their configurations, which could provide insight into the reactivity and interaction of similar compounds like N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide (Cetina et al., 2004).
Bioactivity and Potential Therapeutic Applications
Another area of interest is the synthesis of compounds with potential antidepressant and nootropic effects. For instance, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone was explored for their antidepressant and nootropic activities, demonstrating the potential for CNS active agents (Thomas et al., 2016).
Agricultural and Industrial Applications
The development of herbicides is another application. Dimethylpropynylbenzamides, for example, have shown herbicidal activity against annual and perennial grasses, suggesting the utility of similar compounds in agriculture (Viste et al., 1970).
Monoclonal Antibody Production
Research has also been conducted on compounds that can improve monoclonal antibody production in Chinese hamster ovary cell culture, indicating the relevance of chemical compounds in enhancing biotechnological processes. A specific compound increased monoclonal antibody production, highlighting the role of chemical modulators in bioproduction enhancement (Aki et al., 2021).
Mechanism of Action
While the exact mechanism of action for this compound is not known, it is believed to improve monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Future Directions
properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-17(2)25(15-18-8-4-3-5-9-18)22(24-12-6-7-13-24)20(16)14-23-21(26)19-10-11-19/h3-9,12-13,19H,10-11,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNEDKGHSMLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2CC2)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)


![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

